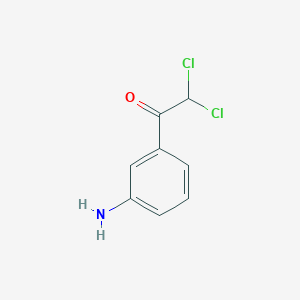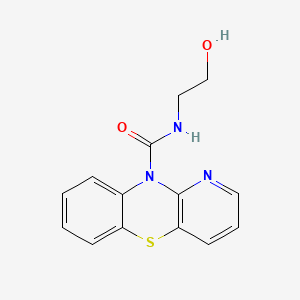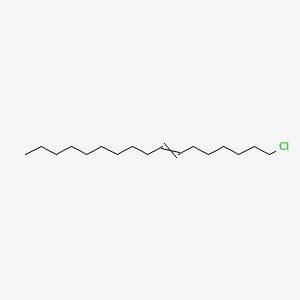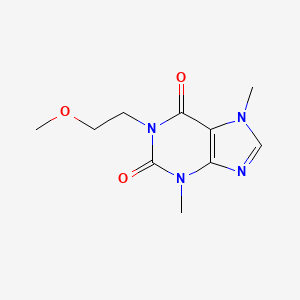
2-Methyl-2-trimethylsilyl-3-hexyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-trimethylsilyl-3-hexyne is an organic compound with the molecular formula C10H20Si. It is a branched alkyne with a trimethylsilyl group attached to the second carbon atom and a methyl group attached to the third carbon atom of the hexyne chain. This compound is known for its unique structural properties and is used in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-2-trimethylsilyl-3-hexyne can be synthesized through several methods. One common method involves the reaction of 2-methyl-3-hexyne with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like tetrahydrofuran or dimethyl sulfoxide at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-trimethylsilyl-3-hexyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne to alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or lithium diisopropylamide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted alkynes depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-2-trimethylsilyl-3-hexyne is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a precursor for more complex molecules.
Biology: In the study of enzyme-catalyzed reactions involving alkynes.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-trimethylsilyl-3-hexyne involves its ability to participate in various chemical reactions due to the presence of the alkyne and trimethylsilyl groups. The alkyne group can undergo addition reactions, while the trimethylsilyl group can be easily removed or substituted, allowing for the formation of diverse products. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-hexyne: Lacks the trimethylsilyl group, leading to different reactivity and applications.
2-Trimethylsilyl-3-hexyne: Similar structure but without the methyl group on the third carbon atom.
3-Trimethylsilyl-1-butyne: A shorter alkyne with a trimethylsilyl group.
Uniqueness
2-Methyl-2-trimethylsilyl-3-hexyne is unique due to the presence of both a trimethylsilyl group and a methyl group on the alkyne chain. This combination provides distinct reactivity and versatility in chemical synthesis, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
61227-99-4 |
|---|---|
Formule moléculaire |
C10H20Si |
Poids moléculaire |
168.35 g/mol |
Nom IUPAC |
trimethyl(2-methylhex-3-yn-2-yl)silane |
InChI |
InChI=1S/C10H20Si/c1-7-8-9-10(2,3)11(4,5)6/h7H2,1-6H3 |
Clé InChI |
ARDTWJOANDCVCM-UHFFFAOYSA-N |
SMILES canonique |
CCC#CC(C)(C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















